REACTION_SMILES
|
[CH3:3][CH2:4][OH:5].[CH3:6][O:7][c:8]1[cH:9][c:10]([C:11](=[O:12])[NH:13][c:14]2[c:15]([C:16](=[O:17])[O:18][CH3:19])[cH:20][c:21]([Cl:24])[cH:22][cH:23]2)[cH:25][c:26]([O:30][CH3:31])[c:27]1[O:28][CH3:29].[ClH:32].[Na+:2].[OH-:1].[OH2:33]>>[CH3:6][O:7][c:8]1[cH:9][c:10]([C:11](=[O:12])[NH:13][c:14]2[c:15]([C:16](=[O:17])[OH:18])[cH:20][c:21]([Cl:24])[cH:22][cH:23]2)[cH:25][c:26]([O:30][CH3:31])[c:27]1[O:28][CH3:29]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
COC(=O)c1cc(Cl)ccc1NC(=O)c1cc(OC)c(OC)c(OC)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(Cl)ccc1NC(=O)c1cc(OC)c(OC)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C(=O)Nc2ccc(Cl)cc2C(=O)O)cc(OC)c1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |